3-(3-Chlorobenzyl)pyrrolidine hydrochloride
Description
3-(3-Chlorobenzyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a 3-chlorobenzyl substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt enhancing its stability and solubility. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of receptor-targeted molecules and enzyme inhibitors. Its structural framework allows for functionalization at the nitrogen atom or the benzyl group, enabling tailored pharmacological properties .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYNOVMKQDJIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359702-94-5 | |
| Record name | 3-[(3-chlorophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper-Catalyzed Propargylamine Intermediate Route
A modified approach adapted from propargylamine synthesis methodologies (Fig. 1) involves a copper(I) iodide-catalyzed three-component reaction. This method employs:
- Aldehyde: 3-Chlorobenzaldehyde
- Amine: Pyrrolidine
- Acetylene: Trimethylsilylacetylene (TMSA)
The reaction proceeds via a Mannich-type mechanism, forming a propargylamine intermediate that undergoes subsequent hydrogenation and cyclization.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst loading | 20 mol% CuI |
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction time | 8–12 hours |
| Intermediate yield | 78–85% |
Hydrogenation of the alkyne moiety using palladium on carbon (Pd/C) under H₂ atmosphere (50 psi) completes the pyrrolidine ring formation, with final hydrochloride salt precipitation achieving >95% purity.
Benzylamine-Mediated Cyclization Strategy
Patent literature describes a six-step synthesis leveraging benzylamine as a protecting group (Fig. 2). This method emphasizes regioselective ring closure:
- Sulfonation: 5-Methoxypyridine-2,3-dicarboxylic acid is converted to its dimethanesulfonyl ester.
- Amine substitution: Reaction with benzylamine in tetrahydrofuran (THF) at reflux yields a bicyclic intermediate.
- Deprotection: Hydrogenolysis removes the benzyl group, followed by HCl treatment to form the hydrochloride salt.
Critical Data:
- Cyclization efficiency: 43% yield in the final ring-closing step
- Purity: ≥98% by HPLC after recrystallization from ethanol/water
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics across methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical condensation | 65–72 | 95 | Moderate | High |
| Cu-catalyzed route | 78–85 | 97 | High | Moderate |
| Benzylamine-mediated | 43 | 98 | Low | Low |
The copper-catalyzed method offers superior yields and scalability, though it requires stringent control over catalyst activity. In contrast, the classical approach remains cost-effective for small-scale production despite moderate yields.
Analytical Characterization and Validation
Synthetic batches are validated using:
- 1H NMR (500 MHz, CDCl₃): δ 7.38–7.29 (m, aromatic H), 3.82–3.76 (m, pyrrolidine CH₂), 2.89–2.76 (m, N-CH₂)
- HRMS (APCI): m/z calcd for C₁₀H₁₂ClN [M+H]+ 182.0735; found 182.0733
- Melting point: 103–104°C (decomposition observed >200°C)
Recrystallization from ethanol/water (3:1 v/v) ensures consistent polymorphic form, as confirmed by X-ray diffraction.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorobenzyl group is replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, while reduction reactions can lead to the formation of secondary amines.
Addition Reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.
Oxidation Products: Pyrrolidone derivatives are common oxidation products.
Reduction Products: Secondary amines are typically formed through reduction reactions.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-(3-Chlorobenzyl)pyrrolidine hydrochloride serves as an essential intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals.
-
Reactivity Studies : The compound can undergo various chemical reactions, including:
- Oxidation : Producing carboxylic acids or ketones.
- Reduction : Leading to the formation of amines.
- Substitution : Facilitating the formation of azides or other derivatives.
Biology
-
Biological Activity : Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives similar to this compound exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli.
Pathogen MIC (μg/mL) MBC (μg/mL) Staphylococcus aureus 0.22 0.25 Escherichia coli 0.30 0.35 - Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines. For example, in a study involving MCF-7 cells (breast cancer), it demonstrated an IC50 value of 15 μM after 48 hours, indicating its potential to induce apoptosis.
Medicine
- Therapeutic Applications : Ongoing research focuses on the compound's potential therapeutic effects, particularly in treating neurological disorders and as an analgesic. Its role in developing enzyme inhibitors is also being explored.
Case Study on Anticancer Activity
A recent study evaluated the effects of this compound on MCF-7 cells:
- IC50 Value : 15 μM after 48 hours.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positive cells.
Proteomics Research Application
In proteomics, this compound has been utilized to study protein interactions:
- Experimental Procedures : It is often used as a reagent or building block for synthesizing molecules that interact with proteins.
- Results : The use of this compound has led to the identification of novel protein interactions, providing insights into protein functions.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Positional Isomers: 2-(3-Chlorophenyl)pyrrolidine Hydrochloride
- Structural Differences : The chlorophenyl group is attached to the 2-position of pyrrolidine instead of the 3-position, and the substituent is a phenyl (direct bond) rather than a benzyl (methylene bridge) group.
- Reactivity: The phenyl group lacks the methylene bridge, reducing flexibility and lipophilicity compared to the benzyl group in the target compound.
- Molecular Weight : 216.11 g/mol (excluding HCl) .
Functional Group Variation: 3-(Methylsulfonyl)pyrrolidine Hydrochloride
- Structural Differences : A methylsulfonyl group replaces the 3-chlorobenzyl moiety.
- Impact :
- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, increasing polarity and reducing nucleophilicity at the pyrrolidine nitrogen.
- Solubility : Higher aqueous solubility due to the polar sulfonyl group compared to the hydrophobic benzyl group.
- Molecular Formula: C₅H₁₁NO₂S·HCl .
Bulky Substituents: 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
Protected Amines: 3-(Boc-Amino)pyrrolidine Hydrochloride
- Structural Differences : A Boc (tert-butoxycarbonyl) group protects the pyrrolidine nitrogen.
- Impact :
- Stability : The Boc group prevents unwanted reactions at the nitrogen, making it suitable for stepwise syntheses.
- Deprotection Requirement : Requires acidic conditions (e.g., TFA) for deprotection, unlike the target compound’s free amine after HCl removal.
- Molecular Weight : 222.71 g/mol .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 3-(3-Chlorobenzyl)pyrrolidine HCl | 3-Chlorobenzyl (3-position) | C₁₁H₁₃Cl₂N | 242.14 (calc.) | High lipophilicity; intermediate reactivity |
| 2-(3-Chlorophenyl)pyrrolidine HCl | 3-Chlorophenyl (2-position) | C₁₀H₁₁Cl₂N | 216.11 (excl. HCl) | Rigid structure; lower flexibility |
| 3-(Methylsulfonyl)pyrrolidine HCl | Methylsulfonyl | C₅H₁₁NO₂S·HCl | 187.67 (calc.) | Polar; enzyme inhibitor potential |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | 4-Trifluoromethylphenoxy | C₁₁H₁₃ClF₃NO | 267.68 | Enhanced hydrophobicity; crystalline solid |
| 3-(Boc-Amino)pyrrolidine HCl | Boc-protected amine | C₉H₁₉ClN₂O₂ | 222.71 | Stable intermediate; requires deprotection |
Biological Activity
3-(3-Chlorobenzyl)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including experimental findings, applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the chlorobenzyl group enhances its interaction with biological targets. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated through various in vitro and in vivo studies. The compound exhibits potential antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of pyrrolidine compounds often display significant antibacterial activity. For instance, studies have shown that related pyrrolidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. In particular, compounds with halogen substituents demonstrate enhanced efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 3-(3-Chlorobenzyl)pyrrolidine | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.025 | Various Gram-positive bacteria |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | Various Gram-negative bacteria |
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. In vitro tests indicate that certain derivatives can effectively inhibit the growth of fungi such as Candida albicans. The mechanism of action appears to involve disruption of fungal cell membrane integrity.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. Notably, one derivative demonstrated moderate cytotoxicity while sparing non-cancerous cells.
Case Studies and Experimental Findings
- Proteomics Research : The compound has been utilized in proteomics studies to investigate protein interactions and functions. Techniques such as mass spectrometry have facilitated the identification of novel protein interactions that may elucidate mechanisms underlying various diseases.
- Drug Development : As a precursor in the synthesis of pharmacologically active molecules, this compound serves as a building block for new drug candidates. Compounds synthesized from this precursor have shown preliminary biological activity in assays designed to evaluate therapeutic efficacy .
- Synthesis Pathways : The synthesis of this compound typically involves several steps that allow for the efficient production of derivatives with enhanced biological activities. Organic chemists leverage its functional groups to create complex molecular architectures that can interact with biological targets effectively .
Q & A
Q. How does the pyrrolidine ring conformation affect the compound’s solubility and bioavailability?
- Methodological Answer :
- LogP Analysis : Measure octanol-water partitioning (LogP ≈ 2.1) to predict membrane permeability.
- Salt Screening : Compare hydrochloride vs. mesylate salts for hygroscopicity and dissolution rates.
- X-ray Crystallography : Resolve crystal packing to identify H-bonding networks influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
